

In-Depth Technical Guide: HIV-1 Inhibitor-51

Mechanism of Action

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Compound of Interest

Compound Name: HIV-1 inhibitor-51

Cat. No.: B12390016

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Core Mechanism of Action

HIV-1 inhibitor-51 is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] It exhibits potent antiviral activity against the wild-type (WT) HIV-1 IIB strain and a panel of mutant strains.[1] The core mechanism of this inhibitor involves binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), which is distinct from the active site. This allosteric binding induces a conformational change in the enzyme, thereby inhibiting the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle.

The high binding affinity and low inhibitory concentrations suggest a potent and specific interaction with the HIV-1 reverse transcriptase.[1]

Quantitative Data Summary

The following tables summarize the reported in vitro activity of **HIV-1 inhibitor-51** against wild-type HIV-1 and various NNRTI-resistant mutant strains.

Table 1: Inhibitory and Binding Activity against Wild-Type HIV-1

Parameter	Value	Target
IC50	0.03 μ M	HIV-1 (WT) Reverse Transcriptase
Kd	2.5 μ M	HIV-1 (WT) Reverse Transcriptase

Table 2: Antiviral Activity against NNRTI-Resistant HIV-1 Strains

Mutant Strain	EC50 (nM)
L100I	3.04
K103N	2.87
Y181C	10.2
Y188L	13.2
E138K	9.77
F227L + V106A	19.8
RES056	53.3

Experimental Protocols

While the primary publication for **HIV-1 inhibitor-51** is not publicly available, the following are detailed, generalized protocols for the types of experiments typically used to generate the quantitative data presented above.

HIV-1 Reverse Transcriptase (RT) Enzyme Inhibition Assay (IC50 Determination)

This protocol describes a non-radioactive, colorimetric ELISA-based assay to determine the 50% inhibitory concentration (IC50) of a compound against purified HIV-1 RT.

Materials:

- Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)
- Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 5 mM MgCl₂, 0.1% Triton X-100, 1 mM DTT)
- Biotin-dUTP and Digoxigenin-dUTP
- Poly(A) template and Oligo(dT) primer
- Streptavidin-coated 96-well plates
- Anti-digoxigenin-HRP conjugate
- HRP substrate (e.g., TMB)
- Stop solution (e.g., 1 M H₂SO₄)
- Plate reader

Procedure:

- Prepare serial dilutions of **HIV-1 inhibitor-51** in the reaction buffer.
- In a 96-well plate, add the inhibitor dilutions, the poly(A)/oligo(dT) template/primer, and the dNTP mix containing biotin-dUTP and digoxigenin-dUTP.
- Initiate the reaction by adding the purified HIV-1 RT enzyme to each well.
- Incubate the plate at 37°C for 1-2 hours to allow for DNA synthesis.
- Transfer the reaction mixture to a streptavidin-coated 96-well plate and incubate for 1 hour at room temperature to allow the biotinylated DNA to bind.
- Wash the plate to remove unbound components.
- Add the anti-digoxigenin-HRP conjugate and incubate for 1 hour at room temperature.
- Wash the plate again.

- Add the HRP substrate and incubate until a color change is observed.
- Stop the reaction with the stop solution.
- Read the absorbance at the appropriate wavelength using a plate reader.
- Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC₅₀ value using non-linear regression analysis.

Cell-Based Antiviral Assay (EC₅₀ Determination)

This protocol outlines a method to determine the 50% effective concentration (EC₅₀) of an inhibitor against HIV-1 replication in a cell line.

Materials:

- TZM-bl cell line (HeLa cells expressing CD4, CCR5, and CXCR4 with integrated tat-responsive luciferase and β -galactosidase reporter genes)
- HIV-1 viral stocks (wild-type and mutant strains)
- Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
- Luciferase assay reagent
- Luminometer

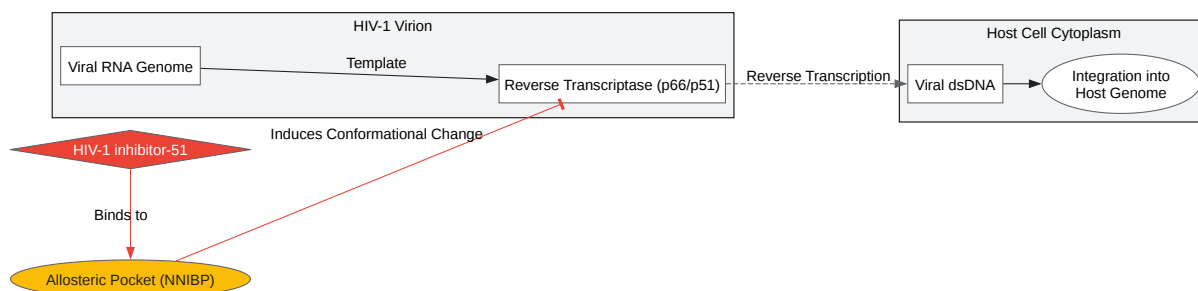
Procedure:

- Seed TZM-bl cells in a 96-well plate and incubate overnight.
- Prepare serial dilutions of **HIV-1 inhibitor-51** in cell culture medium.
- Pre-incubate the cells with the inhibitor dilutions for 1-2 hours.
- Infect the cells with a known amount of the respective HIV-1 strain (wild-type or mutant).
- Incubate the infected cells for 48 hours at 37°C.

- Remove the culture medium and lyse the cells.
- Add the luciferase assay reagent to the cell lysate.
- Measure the luminescence using a luminometer.
- Calculate the percent inhibition of viral replication for each inhibitor concentration relative to a no-inhibitor control and determine the EC50 value using non-linear regression analysis.

Visualizations

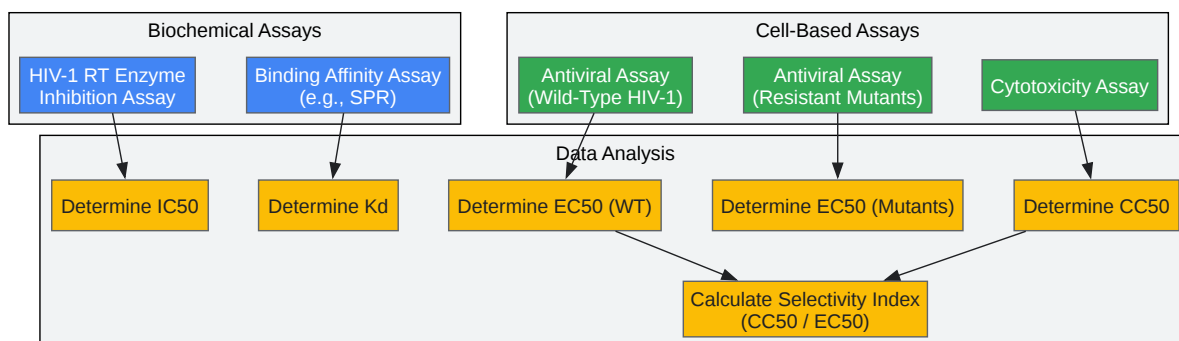
Signaling and Mechanistic Pathways



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Caption: Mechanism of action of **HIV-1 inhibitor-51**.

Experimental and Logical Workflows



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Caption: Experimental workflow for NNRTI characterization.

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References

- 1. medchemexpress.com [medchemexpress.com]
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